![molecular formula C21H18BrN5O B4161757 6-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(pyridin-2-yl)quinoline-4-carboxamide](/img/structure/B4161757.png)
6-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(pyridin-2-yl)quinoline-4-carboxamide
Übersicht
Beschreibung
6-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(pyridin-2-yl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with a bromine atom, an imidazole ring, and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include brominating agents, such as N-bromosuccinimide (NBS), and coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) for amide bond formation .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
6-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(pyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide.
Reduction: The quinoline core can be reduced under catalytic hydrogenation conditions.
Substitution: The bromine atom can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Sodium hydride (NaH), various nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while substitution of the bromine atom can produce a variety of substituted quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
6-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(pyridin-2-yl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(pyridin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the quinoline and pyridine rings can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-(2-pyridinyl)-4-quinolinecarboxamide
- 6-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-2-(2-pyridinyl)-4-quinolinecarboxamide
- 6-iodo-N-[3-(1H-imidazol-1-yl)propyl]-2-(2-pyridinyl)-4-quinolinecarboxamide
Uniqueness
The uniqueness of 6-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(pyridin-2-yl)quinoline-4-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom can enhance its ability to participate in halogen bonding interactions, which can be advantageous in drug design.
Eigenschaften
IUPAC Name |
6-bromo-N-(3-imidazol-1-ylpropyl)-2-pyridin-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN5O/c22-15-5-6-18-16(12-15)17(13-20(26-18)19-4-1-2-7-24-19)21(28)25-8-3-10-27-11-9-23-14-27/h1-2,4-7,9,11-14H,3,8,10H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUSWPNVCDWULI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NCCCN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(1,3-benzodioxol-5-yl)-6-methyl-4-quinolinecarboxamide](/img/structure/B4161686.png)
![8-chloro-N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4161688.png)
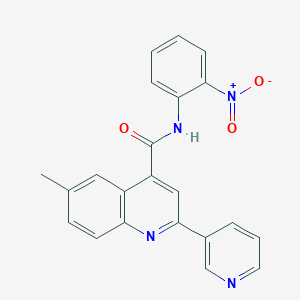
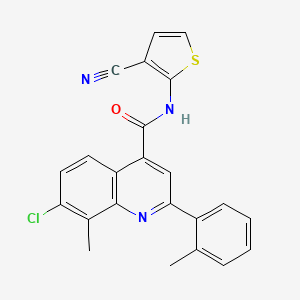
![2-(5-ethylthiophen-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]quinoline-4-carboxamide](/img/structure/B4161726.png)
![6-chloro-N-[1-methyl-2-(1-piperidinyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4161737.png)
![[4-(6-Chloro-2-pyridin-3-ylquinoline-4-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B4161742.png)
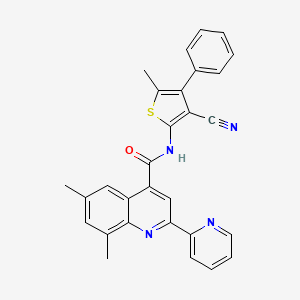
![N-ethyl-N'-(2-fluoro-5-methylphenyl)-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]succinamide](/img/structure/B4161753.png)
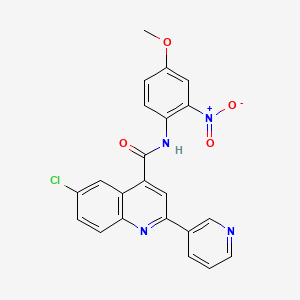
![N-[1-(4-methoxyphenyl)ethyl]-8-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide](/img/structure/B4161764.png)
![methyl 5-benzyl-2-({[2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4161766.png)
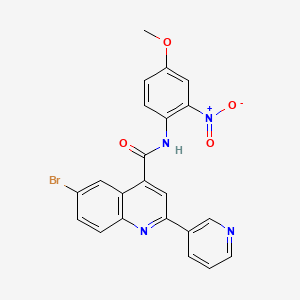
![1-[4-(4-{[6-chloro-2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B4161772.png)
